Spiro[2.4]heptan-4-one
Description
Spiro[2.4]heptan-4-one is a bicyclic organic compound featuring a spirocyclic architecture where a cyclopropane ring is fused to a cyclopentanone moiety. Its molecular formula is C₇H₁₀O, with a molecular weight of 110.154 g/mol . Key physicochemical properties include a density of 1.05 g/cm³, boiling point of 175.3°C, and a refractive index of 1.551 . The compound’s strained cyclopropane ring and ketone functionality make it a versatile intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
spiro[2.4]heptan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-2-1-3-7(6)4-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNROCUCFGKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973303 | |
| Record name | Spiro[2.4]heptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5771-32-4 | |
| Record name | Spiro[2.4]heptan-4-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[2.4]heptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[2.4]heptan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[2.4]heptan-4-one can be synthesized through various methods. One common approach involves the transformation of bicyclic ketones. For instance, the compound can be prepared from bicyclic ketone precursors through Baeyer-Villiger oxidation followed by epoxidation . Another method involves the conjugate addition of organocuprate reagents to α,β-unsaturated ketones derived from this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential industrial applications. The scalability of these synthetic routes would depend on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic lactones.
Reduction: Reduction reactions can convert this compound to spirocyclic alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include spirocyclic lactones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro[2.4]heptan-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of spiro[2.4]heptan-4-one and its derivatives involves interactions with various molecular targets and pathways. For instance, spirocyclic compounds can modulate enzyme activity, inhibit microbial growth, and interfere with cancer cell proliferation. These effects are mediated through binding to specific proteins and altering cellular processes .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural Analogues with Heteroatoms
5-Oxaspiro[2.4]heptan-4-one
- Molecular Formula : C₆H₈O₂ .
- Structural Difference : Incorporates an oxygen atom in the five-membered ring (SMILES:
C1CC12CCOC2=O), altering electronic properties and reactivity compared to the parent spiroketone. - Reactivity : The ether oxygen may stabilize intermediates in oxidation reactions or participate in hydrogen bonding.
5-Azathis compound
- Molecular Formula: C₆H₉NO .
- Structural Difference : Replaces a carbon with nitrogen in the five-membered ring, introducing basicity and hydrogen-bonding capability.
- Applications: Valued in drug discovery for its rigid, conformationally constrained scaffold, which enhances target binding selectivity . Derivatives like 5-Benzyl-7-(hydroxyimino)-5-azathis compound (C₁₄H₁₆N₂O₂) feature oxime groups for further functionalization .
7-Amino-5-azathis compound
Substituted Derivatives
Thiocyanate and Sulfur Derivatives
- rel-(2S,3S)-1,1-Dimethyl-2-thiocyanatothis compound (8a) Yield: 37% .
rel-(2S,3S)-1,1-Dimethyl-2-(phenylthio)spiro[2.3]hexan-4-one (6b)
Iodinated Derivatives
Physicochemical and Spectral Properties
Biological Activity
Spiro[2.4]heptan-4-one, with the molecular formula CHO, is a spirocyclic compound characterized by a unique structural arrangement that includes a cyclopropane ring fused to a cyclohexanone ring. This distinctive configuration not only influences its chemical properties but also its biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.
The synthesis of this compound can be achieved through various methods, including Baeyer-Villiger oxidation followed by epoxidation of bicyclic ketone precursors. The compound is known to undergo several types of reactions, such as oxidation, reduction, and nucleophilic substitution, resulting in various derivatives that may exhibit differing biological activities .
Biological Activity Overview
Research indicates that this compound and its derivatives possess significant biological activities, primarily in the following areas:
- Antimicrobial Activity : Several studies have highlighted the potential of this compound derivatives to inhibit the growth of various microbial strains. This property is attributed to their ability to interact with microbial enzymes or cellular structures.
- Anticancer Properties : The compound has been investigated for its anticancer effects, with some derivatives showing promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Receptor Interactions : Certain derivatives have demonstrated interactions with specific biological receptors, influencing pathways related to inflammation and immune responses. For example, spiro[2.4]heptan-4-amine has been studied for its agonistic activity on ALX receptors involved in inflammatory processes.
The biological effects of this compound are mediated through various mechanisms:
- Enzyme Modulation : Compounds derived from this compound can modulate the activity of enzymes critical for microbial survival and cancer cell metabolism.
- Cellular Interference : By binding to specific proteins or receptors, these compounds can alter cellular processes such as signal transduction pathways involved in inflammation and tumorigenesis.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several spirocyclic compounds against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited significant inhibitory activity at low concentrations.
- Anticancer Research : Research published in the National Cancer Institute's Development Therapeutics Program reported on the anticancer potential of this compound derivatives against various cancer cell lines, indicating selective cytotoxicity without affecting normal cells significantly.
- Receptor Binding Studies : Investigations into the binding affinity of spiro[2.4]heptan-4-amine at ALX receptors showed promising results for its use in treating inflammatory diseases, suggesting that modifications to its structure could enhance therapeutic efficacy.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Ketone | Lacks amine functionality; used in synthetic pathways |
| Spiro[2.3]hexan-4-one | Ketone | Different ring structure; varied biological implications |
| 1-Methylspiro[2.4]heptan-4-amine | Amine | Methyl substitution alters receptor interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
